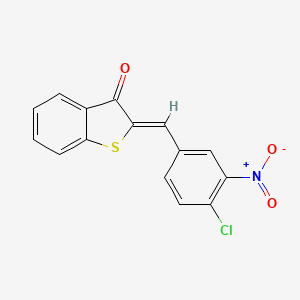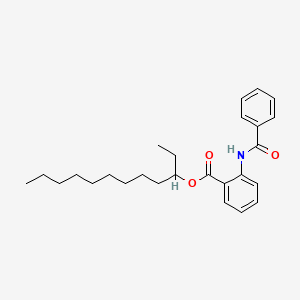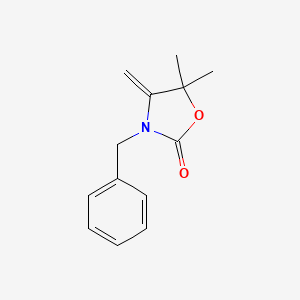![molecular formula C19H16FNO2 B11559696 N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide](/img/structure/B11559696.png)
N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide is a synthetic organic compound with the molecular formula C19H16FNO2 It is characterized by the presence of a naphthalene ring, a fluorophenoxy group, and an ethyl carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide typically involves the reaction of 4-fluorophenol with 2-bromoethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of N-[2-(4-aminophenoxy)ethyl]naphthalene-1-carboxamide.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-fluorophenoxy)ethyl]naphthalene-1-carboxamide
- N-[2-(4-chlorophenoxy)ethyl]naphthalene-1-carboxamide
- N-[2-(4-bromophenoxy)ethyl]naphthalene-1-carboxamide
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H16FNO2 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H16FNO2/c20-15-8-10-16(11-9-15)23-13-12-21-19(22)18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22) |
InChI Key |
YAWZTCHTJARXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCOC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzoic acid](/img/structure/B11559617.png)

![4-bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline](/img/structure/B11559619.png)
![3-fluoro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11559630.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11559633.png)
![methyl 3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]-N-(phenoxyacetyl)alaninate](/img/structure/B11559637.png)
![2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11559645.png)

![2,2'-[(4-Methoxyphenyl)methanediyl]bis(5-methylthiophene)](/img/structure/B11559651.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559655.png)
![2-iodo-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11559663.png)
![2-(2,4-Dichlorophenoxy)-N'-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11559670.png)
